molecular formula C12H22ClN B14028119 3-Ethyl-1-adamantanamine hcl

3-Ethyl-1-adamantanamine hcl

Cat. No.: B14028119
M. Wt: 215.76 g/mol
InChI Key: SLOLBBCVFZRLLS-QZIWBCHOSA-N
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Description

3-Ethyl-1-adamantanamine hydrochloride is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity. It has been studied for various applications in medicinal chemistry, particularly for its potential use in treating neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-adamantanamine hydrochloride typically involves the alkylation of 1-adamantanamine. One common method includes the reaction of 1-adamantanamine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of 3-Ethyl-1-adamantanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-adamantanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1-adamantanamine hydrochloride has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological membranes and proteins.

    Medicine: Potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease due to its ability to modulate neurotransmitter systems.

    Industry: Utilized in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-adamantanamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the release and uptake of dopamine, thereby exerting its effects on neurological functions. The compound may also interact with NMDA receptors, contributing to its neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine hydrochloride: Known for its antiviral and antiparkinsonian properties.

    Memantine hydrochloride: Used in the treatment of Alzheimer’s disease.

    Rimantadine hydrochloride: Another antiviral agent with a similar structure.

Uniqueness

3-Ethyl-1-adamantanamine hydrochloride stands out due to its unique ethyl substitution, which imparts distinct pharmacological properties compared to other adamantane derivatives. This modification enhances its ability to cross the blood-brain barrier and interact with specific molecular targets, making it a promising candidate for neurological applications .

Properties

Molecular Formula

C12H22ClN

Molecular Weight

215.76 g/mol

IUPAC Name

(5S,7R)-3-ethyladamantan-1-amine;hydrochloride

InChI

InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H/t9-,10+,11?,12?;

InChI Key

SLOLBBCVFZRLLS-QZIWBCHOSA-N

Isomeric SMILES

CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)N.Cl

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)N.Cl

Origin of Product

United States

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